

# Application Notes and Protocol: Synthesis of N-Cyanopivalamide

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## Compound of Interest

Compound Name: *N-Cyanopivalamide*

Cat. No.: *B15244491*

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These notes provide a detailed protocol for the synthesis of **N-Cyanopivalamide**, a valuable reagent in chemical synthesis. The following sections outline the necessary reagents, equipment, step-by-step procedure, and analytical data for the characterization of the final product.

## Quantitative Data Summary

For ease of reference, the key quantitative data for **N-Cyanopivalamide** is summarized in the table below.

Parameter	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O	N/A
Molecular Weight	126.16 g/mol	N/A
Melting Point	107-109 °C	
Appearance	Colorless crystals	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ)	1.35 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> ), 8.10 (br s, 1H, NH)	
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ)	27.2 (C(CH <sub>3</sub> ) <sub>3</sub> ), 39.5 (C(CH <sub>3</sub> ) <sub>3</sub> ), 112.9 (CN), 177.8 (C=O)	
IR (KBr, cm <sup>-1</sup> )	3245 (N-H), 2245 (C≡N), 1720 (C=O)	

## Experimental Protocol

This protocol is based on established literature procedures for the synthesis of **N-Cyanopivalamide**. Researchers should consult the original publications for further details and safety information.

### Materials and Reagents:

- Pivalamide
- Cyanogen bromide (CNBr)
- Anhydrous diethyl ether (Et<sub>2</sub>O) or acetone
- Triethylamine (Et<sub>3</sub>N) or another suitable base (e.g., potassium carbonate)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>) for drying
- Solvents for purification (e.g., hexane, ethyl acetate)

#### Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for filtration (e.g., Büchner funnel)
- NMR spectrometer, IR spectrometer, and melting point apparatus for product characterization

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve pivalamide in a suitable anhydrous solvent such as diethyl ether or acetone.
- **Addition of Base:** Cool the solution in an ice bath and add a suitable base, such as triethylamine. The base acts as a proton scavenger.
- **Addition of Cyanogen Bromide:** While maintaining the cool temperature, slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
- **Reaction:** Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:**
  - Once the reaction is complete, filter the mixture to remove any precipitated salts.

- Wash the filtrate with water and brine in a separatory funnel to remove any remaining water-soluble impurities.
- Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
- Purification:
  - Filter off the drying agent and concentrate the organic solution using a rotary evaporator.
  - The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
- Characterization:
  - Dry the purified product under vacuum.
  - Characterize the final product by determining its melting point and acquiring its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra to confirm its identity and purity.

## Visualizations

Diagram 1: Synthesis Workflow



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Caption: A workflow diagram illustrating the key steps for the synthesis of **N-Cyanopivalamide**.

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